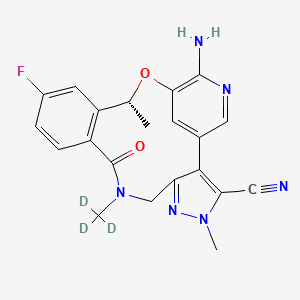

Lorlatinib-d3

Description

Evolution of Targeted Therapies in Anaplastic Lymphoma Kinase (ALK)-Driven and ROS1-Driven Malignancies

Gene rearrangements involving the ALK and ROS1 receptor tyrosine kinases are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other cancers. wikipedia.orgnih.gov The development of small molecule inhibitors targeting these kinases has transformed the prognosis for patients with these specific cancer types. nih.gov This evolution is characterized by successive generations of drugs, each designed to address the limitations of its predecessors.

The first-generation TKI to receive approval for ALK-positive NSCLC was crizotinib (B193316), a multi-targeted inhibitor that also shows efficacy against ROS1 rearrangements. nih.govamegroups.org Preclinical and clinical studies demonstrated significant response rates with crizotinib. nih.govnih.gov However, the majority of patients eventually develop resistance, typically within about a year. nih.gov

This led to the development of more potent and selective second-generation ALK inhibitors, including ceritinib (B560025), alectinib, and brigatinib. amegroups.orgnih.gov In preclinical models, these agents showed activity against wild-type ALK and various crizotinib-resistant mutations. nih.govresearchgate.net For instance, ceritinib was found to be over 10 times more potent than crizotinib in preclinical studies. nih.gov Alectinib also demonstrated high efficacy, particularly in patients who had failed crizotinib therapy. nih.gov These second-generation inhibitors represented a significant step forward, improving progression-free survival compared to the first-generation agent. youtube.com

Generations of ALK/ROS1 Tyrosine Kinase Inhibitors

| Generation | Inhibitor Name | Primary Targets | Key Research Finding |

|---|---|---|---|

| First | Crizotinib | ALK, ROS1, MET | First TKI approved for ALK+ NSCLC, validating the targeted therapy approach. nih.govamegroups.org |

| Second | Ceritinib | ALK, ROS1 | Demonstrated significantly higher potency than crizotinib in preclinical models. nih.gov |

| Second | Alectinib | ALK | Showed high efficacy in crizotinib-resistant patients and superior CNS activity. nih.govamegroups.org |

| Second | Brigatinib | ALK | Designed for enhanced potency against a range of ALK resistance mutations. amegroups.org |

| Third | Lorlatinib (B560019) | ALK, ROS1 | Potent against all known clinical ALK resistance mutations, including G1202R. nih.gov |

Despite the success of second-generation TKIs, acquired resistance remains a significant challenge. researchgate.net Research into these resistance mechanisms identified two primary pathways: ALK-dependent and ALK-independent mechanisms. amegroups.org ALK-independent resistance often involves the activation of bypass signaling pathways, such as the EGFR pathway. amegroups.orgnih.gov

ALK-dependent resistance is frequently driven by the emergence of secondary mutations within the ALK kinase domain. amegroups.org While first-generation resistance often involves mutations like L1196M and G1269A, progression on second-generation inhibitors is commonly associated with the highly resistant G1202R solvent front mutation. amegroups.orgthemednet.org This specific mutation proved challenging for both first- and second-generation agents. nih.gov The need to effectively inhibit a broader spectrum of mutations, especially G1202R, and to address brain metastases, which are common sites of progression, was the primary driver for the development of a third-generation inhibitor. nih.govuu.nl Lorlatinib (PF-06463922) was specifically designed to be a potent, brain-penetrant inhibitor capable of overcoming all known clinical ALK resistance mutations identified in preclinical models. nih.govegfrcancer.org The sequential use of ALK inhibitors was also found in preclinical studies to potentially foster the development of complex compound mutations, further underscoring the need for inhibitors with broad activity. nih.govaacrjournals.org

Common ALK Resistance Mutations in Research Models

| Mutation | Associated Inhibitor Resistance | Sensitivity to Lorlatinib |

|---|---|---|

| L1196M | Crizotinib amegroups.org | Sensitive |

| G1269A | Crizotinib amegroups.org | Sensitive |

| C1156Y | Crizotinib, Ceritinib nih.gov | Sensitive nih.gov |

| I1171T/N/S | Alectinib amegroups.orgaacrjournals.org | Sensitive |

| F1174C/L/V | Ceritinib aacrjournals.org | Sensitive |

| G1202R | Crizotinib, Alectinib, Ceritinib, Brigatinib amegroups.orgaacrjournals.org | Sensitive nih.gov |

Significance of Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Research

Deuterium, a stable, non-radioactive isotope of hydrogen, has become a valuable tool in pharmaceutical research. hwb.gov.in Replacing hydrogen with deuterium in a molecule results in a deuterated compound that is nearly identical in size and shape to its parent, but with distinct properties that can be leveraged for research purposes. hwb.gov.in

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. neulandlabs.com This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond. wikipedia.org

In the context of drug metabolism, many biotransformations are catalyzed by enzymes like the cytochrome P450 (P450) family, which often involve the breaking of C-H bonds. nih.gov By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed down. nih.govnih.gov This has been shown in vitro to increase the metabolic stability of compounds, potentially leading to a longer half-life. neulandlabs.comwikipedia.org The application of the KIE is a key strategy being explored to improve the pharmacokinetic properties of therapeutic agents. nih.govsemanticscholar.org

One of the most widespread and critical applications of deuterated compounds is their use as stable isotopically labeled (SIL) internal standards in quantitative bioanalysis. nih.govscispace.comacanthusresearch.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to measure the concentration of drugs in biological matrices such as plasma. nih.govresearchgate.net

An ideal internal standard co-elutes with the analyte and behaves identically during sample preparation (e.g., extraction) and ionization in the mass spectrometer. scispace.com Because a deuterated compound like Lorlatinib-d3 has virtually the same chemical properties as the non-deuterated analyte (lorlatinib), it is the preferred choice for an internal standard. nih.govacanthusresearch.com It can effectively correct for variability in sample processing and matrix effects, which can suppress or enhance the instrument's response. scispace.com The mass spectrometer can distinguish between the analyte and the heavier, deuterated internal standard, allowing for highly accurate and precise quantification. acanthusresearch.com While SIL standards are considered the gold standard, it is crucial that the deuterated standard is of high purity and free from the unlabeled drug, as any contamination can interfere with the accuracy of the measurement. tandfonline.com

Positioning of this compound within Contemporary Research Landscape

Within the field of advanced kinase inhibitor research, this compound occupies a specific and vital niche. It is not a therapeutic drug candidate but a critical research tool. Its primary and sole function is to serve as a stable isotopically labeled internal standard for the quantitative bioanalysis of lorlatinib. researchgate.net

The development of robust and validated bioanalytical assays is essential for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted. simsonpharma.comresearchgate.net Accurate measurement of lorlatinib concentrations in preclinical models is fundamental to understanding its behavior and efficacy. uu.nlnih.gov By enabling precise quantification, this compound supports the research required to characterize the pharmacokinetic profile of lorlatinib, thereby playing a crucial supporting role in the broader research effort to combat resistance in ALK/ROS1-driven cancers. Several LC-MS/MS methods have been developed for the quantification of lorlatinib, underscoring the importance of such analytical tools. nih.govmaastrichtuniversity.nleur.nl

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19FN6O2 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuteriomethyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |

InChI |

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2D3 |

InChI Key |

IIXWYSCJSQVBQM-BINOJTDESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |

Canonical SMILES |

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |

Origin of Product |

United States |

Synthesis Strategies for Research Applications of Lorlatinib D3

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into Lorlatinib (B560019)

The synthesis of Lorlatinib-d3 is a sophisticated process that builds upon the established synthetic pathways of its non-labeled counterpart. The primary goal is to introduce deuterium atoms at a specific, predetermined position within the complex macrocyclic structure of Lorlatinib.

The most common site for deuteration in Lorlatinib is the N-methyl group of the pyrazole (B372694) ring. researchgate.net This position is a known metabolic "soft spot," susceptible to oxidative N-demethylation by cytochrome P450 enzymes. researchgate.net By replacing the three protons of this methyl group with deuterium (a "deuterium switch"), the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow this metabolic process. This strategy is central to the design of Deulorlatinib, a deuterated derivative of Lorlatinib developed to have an improved pharmacokinetic profile. researchgate.netascopubs.org

Preparation of a Deuterated Aminopyrazole Fragment : The synthesis of the key aminopyrazole intermediate is modified. chemicalbook.com During the N-methylation step of the pyrazole ring, a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or a similar reagent, is used in place of a standard methylating agent.

Convergent Synthesis : This deuterated aminopyrazole fragment is then coupled with the other major intermediate of the Lorlatinib structure using a palladium-catalyzed Suzuki cross-coupling reaction. youtube.comchemicalbook.com

Macrolactamization : The final macrocyclic ring is closed via an amide bond formation, yielding this compound. chemicalbook.com

This method of incorporating a pre-labeled building block ensures that the deuterium atoms are located exclusively at the desired N-methyl position. Research into deuterated analogs has involved synthesizing multiple versions with deuterium switches at different sites and screening them to identify the one with the most favorable biological and pharmacokinetic properties. researchgate.net

For this compound to be effective as a research standard, high isotopic purity and precise regioselectivity are paramount.

Regioselectivity : This refers to the correct placement of the deuterium atoms. As described above, the use of a specifically deuterated precursor like a trideuterated methylating agent during the synthesis of the pyrazole ring fragment ensures that the deuterium is introduced only at the intended N-methyl position. The controlled, multi-step nature of the total synthesis prevents the scrambling of isotopes to other positions on the molecule.

Isotopic Purity : This measures the percentage of molecules in the final product that contain the desired number of deuterium atoms. High isotopic purity is crucial for its use as an internal standard in quantitative mass spectrometry, minimizing interference from unlabeled or partially labeled species. The purity is determined during characterization and is dependent on the isotopic enrichment of the deuterated starting materials and the efficiency of the synthetic reactions. For commercial research applications, isotopic purity is typically required to be very high.

Characterization of Synthesized this compound for Research Fidelity

Spectroscopic methods provide definitive evidence of successful deuteration.

Mass Spectrometry (MS) : This is the primary technique for confirming the mass increase due to deuterium incorporation. High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized compound. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass-to-charge ratio (m/z) of the molecular ion is compared to that of unlabeled Lorlatinib. researchgate.netresearchgate.net The expected mass shift confirms the presence of the deuterium atoms.

| Compound | Molecular Formula | Molecular Weight (g/mol) | [M+H]⁺ (m/z) |

|---|---|---|---|

| Lorlatinib | C₂₁H₁₉FN₆O₂ | 406.4 drugbank.com | 407.28 researchgate.net |

| This compound (TGRX-326/Deulorlatinib) | C₂₁H₁₆D₃FN₆O₂ | 409.4 | 410.4 (Expected) |

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the exact location of the deuterium atoms.

¹H NMR : In the proton NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly reduced in intensity, providing clear evidence of substitution at that site.

²H NMR : A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl position, confirming the presence of deuterium.

¹³C NMR : The carbon atom of the deuterated methyl group (-CD₃) would exhibit a characteristic multiplet signal due to C-D coupling, which is distinct from the quartet seen for a standard -CH₃ group. Extensive NMR studies on Lorlatinib have established the chemical shifts for all atoms in the molecule, providing a strong reference for analyzing the deuterated analog. acs.orgnih.govacs.org

Chromatographic techniques are employed to assess the chemical purity of the final this compound product, ensuring it is free from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the standard method for this analysis. ijrpr.com The method separates compounds based on their polarity. Since deuteration does not significantly alter the polarity of Lorlatinib, the retention time of this compound is expected to be nearly identical to that of unlabeled Lorlatinib. ijrpr.com By using a validated HPLC method, the purity of the sample can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for research-grade standards are typically greater than 98%. cymitquimica.com

| Parameter | Condition |

|---|---|

| Column | Eclipse plus C18 (250mm x 4.6mm, 3µm) ijrpr.com |

| Mobile Phase | Potassium dihydrogen orthophosphate, acetonitrile (B52724), methanol (B129727) (45:30:25 v/v) ijrpr.com |

| Flow Rate | 1.0 mL/min ijrpr.comjcsp.org.pk |

| Detection Wavelength | 260 nm or 310 nm ijrpr.comjcsp.org.pk |

| Retention Time | ~7.87 min ijrpr.com |

The combination of these rigorous synthesis and characterization strategies ensures the high fidelity of this compound, making it a reliable and indispensable tool for advancing pharmaceutical research and development.

Molecular and Cellular Mechanisms of Action: Preclinical Investigations of Lorlatinib and Implications for D3

Target Engagement and Kinase Inhibition Profiling

Lorlatinib (B560019) functions as a reversible, ATP-competitive small molecule inhibitor of both ALK and ROS1 tyrosine kinases. mdpi.comnih.gov This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. patsnap.comamegroups.org By occupying this pocket, lorlatinib effectively blocks the transfer of a phosphate (B84403) group from ATP to target proteins, a critical step in the signaling cascades that drive cell proliferation and survival in ALK- and ROS1-driven cancers. patsnap.com In biochemical assays, lorlatinib has demonstrated potent inhibition of wild-type ALK, with a mean kinase inhibition constant (Ki) of less than 0.07 nM. dovepress.com

The antitumor activity of lorlatinib in preclinical models is directly correlated with its ability to inhibit ALK phosphorylation in a dose-dependent manner. ahdbonline.com Studies using various cell-based assays have consistently shown that lorlatinib potently suppresses the autophosphorylation of ALK, which is a key indicator of its activation. dovepress.com This inhibition of ALK phosphorylation disrupts downstream signaling pathways crucial for cancer cell growth and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. patsnap.comresearchgate.net The ultimate result of this pathway blockade is the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on ALK signaling. patsnap.com

A key advantage of lorlatinib is its broad activity against a wide range of clinically relevant mutations in both ALK and ROS1 that confer resistance to earlier-generation inhibitors. ascopubs.orgnih.gov Preclinical studies have demonstrated its potency against numerous single ALK resistance mutations, including the highly refractory G1202R solvent front mutation. ascopubs.orgnih.gov Lorlatinib is also effective against common crizotinib-resistant mutations like L1196M and G1269A. dovepress.com

Notably, lorlatinib was the only ALK inhibitor in one study to potently inhibit ALK phosphorylation across all tested single ALK secondary mutations. mdpi.com While it shows significant activity against the ROS1 G2032R mutation, the concentration required for inhibition is substantially higher than for wild-type ROS1, suggesting that in vivo concentrations might not always be sufficient to completely block signaling from this specific mutant. mdpi.com

Table 1: In Vitro Activity of Lorlatinib Against Wild-Type and Mutant ALK

| Kinase | IC50 (nM) | Reference |

|---|---|---|

| Wild-Type ALK | <0.07 (Ki) | dovepress.com |

| ALK L1196M | <0.1-0.9 (Ki) | dovepress.com |

| ALK G1269A | <0.1-0.9 (Ki) | dovepress.com |

| ALK G1202R | 49.9 | mdpi.com |

| Wild-Type ROS1 | 0.7 | mdpi.com |

| ROS1 G2032R | 196.6 | mdpi.com |

Structural Biology and Ligand-Target Interactions

X-ray crystallography studies have provided detailed insights into how lorlatinib binds to the kinase domains of both wild-type and mutant ALK and ROS1. acs.orgmdpi.com These studies reveal that lorlatinib's macrocyclic structure allows it to fit snugly within the ATP-binding pocket. acs.org The aminopyridine moiety of lorlatinib forms critical hydrogen bonds with the hinge residues of the kinase, specifically with the backbone of Glu1197 and Met1199 in ALK. nih.gov This interaction is a conserved feature among many kinase inhibitors. nih.gov The crystal structure of lorlatinib in complex with ROS1 (PDB ID: 4UXL) shows a similar binding mode, with the aminopyridine core maintaining two hydrogen bonds to the kinase hinge. mdpi.com

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in further elucidating the binding characteristics of lorlatinib. semanticscholar.orgnih.gov These simulations complement experimental data by predicting and analyzing the stability and dynamics of the lorlatinib-kinase complex. researchgate.netfrontiersin.org

Molecular docking studies have successfully predicted the binding poses of lorlatinib within the active sites of various ALK mutants, showing strong hydrophobic, hydrogen, and halogen bond interactions that contribute to its high binding affinity. frontiersin.org For instance, simulations have explored how mutations like I1171N/F1174I can disrupt the key hydrogen bonds with the hinge residues, leading to resistance. nih.gov Furthermore, replica exchange molecular dynamics (REMD) simulations have shown that in an aqueous environment, lorlatinib pre-adopts a conformation that is identical to its target-bound structure, which may contribute to its high binding affinity. acs.org These computational models are crucial for understanding resistance mechanisms and for the rational design of next-generation inhibitors. nih.gov

Table 2: Key Molecular Interactions of Lorlatinib

| Interaction Type | Key Residues/Moieties | Significance | Reference |

|---|---|---|---|

| Hydrogen Bonds | ALK Hinge (Glu1197, Met1199) | Anchors the inhibitor in the ATP-binding pocket. | nih.gov |

| Hydrophobic Interactions | Various residues in the active site | Stabilizes the overall binding of the ligand. | frontiersin.org |

| Halogen Bonds | Fluorine atom of lorlatinib | Contributes to binding stability with certain ALK variants. | frontiersin.org |

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at the Active Site

The binding of lorlatinib to the ATP-binding pocket of the ALK kinase domain is characterized by a unique and extensive network of hydrogen bonds and hydrophobic interactions, which contributes to its high potency and ability to overcome resistance mutations. mdpi.comfrontiersin.org

Crystal structure analyses reveal that lorlatinib's distinct macrocyclic structure allows it to form more hydrogen bonds within the active site compared to other ALK inhibitors. mdpi.com The 2-aminopyridine (B139424) moiety of lorlatinib is a key component, acting as a hinge binder by forming two crucial hydrogen bonds with the backbone of residues Glu1197 and Met1199 in the hinge region of the ALK kinase domain. mdpi.comfrontiersin.orgnih.gov This interaction is a conserved feature among many kinase inhibitors. frontiersin.org

In addition to these direct interactions, lorlatinib engages in several water-mediated hydrogen bonds that further stabilize its binding. The amide oxygen atom interacts with His1124 and Lys1150 via two water molecules, and the N2 nitrogen atom of the diazole ring forms an indirect hydrogen bond with Asp1203 through another water molecule. mdpi.com Less frequently, hydrogen bonds have also been observed with other residues such as Asp1270, Ser1206, and Arg1253 in certain ALK variants. frontiersin.org

Hydrophobic interactions are also a major element in the binding of lorlatinib. mdpi.com A significant number of residues contribute to a favorable hydrophobic environment that accommodates the inhibitor. mdpi.comfrontiersin.org These interactions are critical for stabilizing the ligand within the protein's active site. frontiersin.org Molecular docking analyses have shown that Val1130, Leu1122, and Leu1256 are among the most frequently involved residues in these hydrophobic contacts. frontiersin.org Leucine at position 1122, in particular, appears to be a key residue, participating in both hydrophobic and hydrogen-bond interactions in most ALK variants. frontiersin.org The fluorine atom on lorlatinib can also participate in halogen bonds, further enhancing its binding stability with certain ALK variants. frontiersin.org

The combination of these extensive hydrogen bonding and hydrophobic interactions explains the robust and stable binding of lorlatinib across a wide range of ALK mutations. frontiersin.orgfrontiersin.org

Table 1: Key Molecular Interactions of Lorlatinib at the ALK Active Site

| Interaction Type | Lorlatinib Moiety | Interacting ALK Residues | Interaction Details |

| Hydrogen Bonds (Direct) | 2-Aminopyridine | Glu1197, Met1199 | Forms hydrogen bonds with the backbone of the hinge region. mdpi.comfrontiersin.org |

| Hydrogen Bonds (Water-Mediated) | Amide Oxygen | His1124, Lys1150 | Interacts via two water molecules. mdpi.com |

| Hydrogen Bonds (Water-Mediated) | Diazole N2 Nitrogen | Asp1203 | Interacts via one water molecule. mdpi.com |

| Hydrophobic Interactions | Macrocyclic Structure | Leu1122, Val1130, Ala1148, Leu1196, Leu1198, Ala1200, Gly1202, Arg1253, Leu1256, Gly1269 | Involves numerous residues lining the active site pocket. mdpi.com |

Polypharmacology and Off-Target Research of Lorlatinib in Preclinical Systems

Identification of Additional Protein Targets (e.g., PYK2) in Cancer Models

Systematic investigation into lorlatinib's broader kinase inhibitory profile has led to the identification of Proline-rich Tyrosine Kinase 2 (PYK2) as a significant additional target. ecancer.orgnih.gov In studies comparing a panel of ROS1 inhibitors, lorlatinib showed disproportionately high cellular potency, which suggested the existence of additional targets contributing to its anticancer effects. ecancer.org

Through quantitative chemical and phosphoproteomics, researchers confirmed that lorlatinib uniquely affects focal adhesion signaling. nih.gov Subsequent functional validation experiments, including RNA interference and CRISPR-Cas9 knockout, definitively identified PYK2 as a direct target of lorlatinib. nih.gov PYK2 is a cytoplasmic tyrosine kinase that plays an important role in cellular processes such as adhesion, movement, and survival. ecancer.org The dual inhibition of both ROS1 and PYK2 by lorlatinib represents a key aspect of its polypharmacological profile. nih.gov

Mechanistic Elucidation of Polypharmacological Effects

The discovery of PYK2 as a lorlatinib target has provided deeper insight into its mechanism of action. Further research has revealed that PYK2, ROS1, and the proto-oncogene tyrosine-protein kinase SRC form a multiprotein complex. nih.gov Within this complex, SRC was found to physically associate with both PYK2 and ROS1, helping to control PYK2's activity. ecancer.org

The dual targeting of ROS1 and PYK2 by lorlatinib disrupts this signaling nexus. This finding has led to the hypothesis that the combined inhibition of ROS1, PYK2, and SRC could produce greater anticancer effects than targeting any single protein alone. ecancer.org Preclinical studies have confirmed this, demonstrating that combining lorlatinib with an SRC inhibitor leads to enhanced cancer cell death and reduced cell survival, indicating a synergistic effect. ecancer.orgnih.gov This systems-level understanding of lorlatinib's polypharmacology helps to explain its high efficacy and provides a rationale for designing novel drug combination strategies to potentially overcome resistance and improve patient outcomes. ecancer.orgnih.gov

Preclinical Efficacy Studies and Resistance Mechanism Research with Lorlatinib

In Vitro Studies on Cell Line Sensitivity and Resistance Development

In vitro research, utilizing cultured cancer cell lines, has been pivotal in establishing the foundational efficacy of lorlatinib (B560019) and in dissecting the molecular intricacies of acquired resistance.

Lorlatinib has demonstrated potent in vitro activity, effectively suppressing ALK-dependent signaling and inhibiting the growth of various ALK-positive cancer cell lines. dovepress.com Its efficacy extends to non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma (ALCL). aacrjournals.orgnewdrugapprovals.org Preclinical data indicate that lorlatinib is capable of overcoming resistance to existing ALK inhibitors. newdrugapprovals.org In biochemical assays, it inhibited wild-type ALK with a mean Ki level below 0.07 nM. tandfonline.com Furthermore, studies in Ba/F3 cells, a type of murine pro-B cell line used to model oncogene dependency, showed that lorlatinib had the lowest IC₅₀ (the concentration of a drug that inhibits a biological process by 50%) compared to five other ALK TKIs against EML4-ALK variants 1 and 3. nih.gov It has also shown superior anti-tumor activity compared to crizotinib (B193316) in preclinical models of neuroblastoma with various ALK mutations. unimib.it

Table 1: Growth Inhibition of ALK-Positive Cell Lines by Lorlatinib This table is interactive. You can sort and filter the data.

| Cell Line Model | Cancer Type | ALK Status | Key Finding | Reference |

|---|---|---|---|---|

| Ba/F3 | N/A (Model) | EML4-ALK v1/v3 | Lowest IC₅₀ compared to crizotinib, ceritinib (B560025), alectinib, brigatinib, and ensartinib. | nih.gov |

| NIH-3T3 | N/A (Model) | ALK fusion with L1196M, G1269A, I1171T, G1202R | Potent inhibition of tumor growth. | tandfonline.com |

| H3122 | NSCLC | EML4-ALK | Used to generate lorlatinib-resistant cell lines for study. | nih.gov |

| Karpas-299 | ALCL | NPM-ALK | Used to generate lorlatinib-resistant cell lines in vitro and in vivo. | aacrjournals.orgresearchgate.net |

To understand how tumors might develop resistance, researchers have established lorlatinib-resistant cell lines in the laboratory. aacrjournals.org A common method involves exposing cancer cells to gradually increasing concentrations of the drug over time. aacrjournals.org This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of lorlatinib. aacrjournals.org Another method used is accelerated mutagenesis screening, where chemical mutagens like N-ethyl-N-nitrosourea (ENU) are used to induce a wide range of mutations in cell lines, which are then exposed to the drug to select for resistant clones. nih.govaacrjournals.org These resistant cell lines, derived from sources like NSCLC and ALCL, become invaluable tools for identifying the specific genetic and signaling pathway changes responsible for resistance. aacrjournals.orgnih.gov

While lorlatinib is effective against single ALK mutations that confer resistance to older TKIs, a significant mechanism of acquired resistance to lorlatinib itself is the development of compound mutations, where two or more mutations appear on the same ALK allele. nih.govmdpi.combiorxiv.org These double or even triple mutations can re-establish ALK activity in the presence of lorlatinib. nih.govamegroups.org

In vitro studies have identified a diverse array of these compound mutations. For instance, in ALCL cells selected for high-level lorlatinib resistance, the compound mutation G1202R/G1269A was identified. aacrjournals.org Other clinically relevant compound mutations characterized in patient-derived models and Ba/F3 cells include L1196M/D1203N, F1174L/G1202R, and C1156Y/G1269A, all of which show different levels of susceptibility to lorlatinib. nih.govnih.gov The F1174L/G1202R mutation, for example, was found to cause a slight increase in resistance compared to the G1202R single mutation, which could be overcome in vitro with higher drug concentrations. nih.govnih.gov Conversely, the L1196M/D1203N mutation conferred potent resistance. nih.govnih.gov The emergence of these complex mutations highlights the evolutionary pressure exerted by sequential TKI therapy. biorxiv.org

Table 2: Examples of Acquired ALK Compound Mutations Conferring Lorlatinib Resistance in Preclinical Models This table is interactive. You can sort and filter the data.

| Compound Mutation | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| G1202R/G1269A | ALCL | Acquired in vitro at high drug concentrations. | aacrjournals.org |

| C1156Y/L1198F | ALCL / NSCLC | Identified as a resistance mechanism; can restore sensitivity to crizotinib. | dovepress.comoaepublish.com |

| I1171N + D1203N | NSCLC | Identified as a lorlatinib resistance clone. | mdpi.com |

| G1202R + L1196M | NSCLC | Identified in mutagenesis screens and patient samples; confers high resistance. | nih.govnih.gov |

| F1174L/G1202R | NSCLC | Characterized in patient-derived models; confers resistance. | nih.govnih.govnih.gov |

Resistance to lorlatinib is not always driven by new mutations in the ALK gene. Tumors can develop ALK-independent, or "off-target," mechanisms. mdpi.comamegroups.org One such mechanism is the Epithelial-Mesenchymal Transition (EMT), a cellular process where cancer cells lose their epithelial characteristics and gain mesenchymal properties, making them more invasive and often more resistant to therapy. nih.govnih.gov EMT-mediated resistance was identified in two patient-derived cell lines and was found to be susceptible to a combination of ALK and SRC inhibition. nih.govnih.gov

Another identified mechanism is the loss-of-function of the NF2 gene, a tumor suppressor. nih.govnih.gov Mutations that disrupt NF2 function can lead to the activation of alternative survival pathways, such as the PI3K-AKT-mTOR pathway, bypassing the need for ALK signaling and thereby conferring resistance to lorlatinib. amegroups.orgnih.gov In preclinical models, cells with NF2 loss-of-function mutations demonstrated sensitivity to mTOR inhibitors. nih.govnih.gov

Cancer cells can also acquire resistance by activating alternative signaling pathways to circumvent the ALK blockade, a strategy known as bypass pathway hyperactivation. The most frequently described ALK-independent resistance mechanism involves the hyperactivation of pathways like Epidermal Growth Factor Receptor (EGFR) and ErbB4. aacrjournals.orgmdpi.com In in vitro studies, NSCLC cells made resistant to lorlatinib showed hyperactivation of EGFR. aacrjournals.orgresearchgate.net Importantly, this resistance could be reversed by blocking the EGFR pathway with the drug erlotinib (B232), which restored the cells' sensitivity to lorlatinib. aacrjournals.orgresearchgate.net Similarly, in lorlatinib-resistant neuroblastoma cells, proteomic profiling revealed hyperactivation of both EGFR and ErbB4. aacrjournals.orgresearchgate.net These findings demonstrate that tumors can co-opt other growth factor receptor pathways to survive treatment with a potent ALK inhibitor.

In Vivo Preclinical Models of Efficacy and Resistance

To complement in vitro findings, in vivo studies using animal models, primarily mice with tumor xenografts, have been crucial. These models confirm the systemic and intracranial efficacy of lorlatinib and provide a more complex biological system to study resistance. dovepress.com Mouse models demonstrated that lorlatinib could lead to prolonged survival. dovepress.com Specifically, lorlatinib has shown the ability to reduce the size of brain metastases in mouse models, confirming its design to penetrate the blood-brain barrier. mdpi.com

In vivo models are also used to study the emergence of resistance over time. In one study, mice bearing ALCL xenografts were treated with increasing doses of lorlatinib. researchgate.net While initial tumor regression was observed, the tumors eventually relapsed, indicating acquired resistance. researchgate.net Analysis of these resistant tumors revealed various ALK mutations, such as N1178H and L1196M, as well as evidence of ALK-independent mechanisms, including alterations in the PI3K/AKT and RAS/MAPK pathways. researchgate.net Similarly, modeling resistance in NSCLC xenografts showed that tumors could regrow after a period of regression under continuous lorlatinib treatment, with some resistant models lacking secondary ALK mutations, pointing towards ALK-independent resistance. nih.govaacrjournals.org These in vivo studies validate the findings from cell culture and provide a more clinically relevant context for the complex and diverse mechanisms of lorlatinib resistance. nih.govnih.gov

Patient-Derived Xenografts (PDX) and Genetically Engineered Mouse Models (GEMM)

Preclinical evaluation of lorlatinib has heavily relied on sophisticated in vivo models that closely mimic human cancers. Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, and Genetically Engineered Mouse Models (GEMM), which are bred to develop specific types of cancer, have been instrumental.

These models have been used across various ALK-driven cancers:

Neuroblastoma: Lorlatinib has been studied in both PDX and GEMM of neuroblastoma. nih.govresearchgate.net In immunocompetent neuroblastoma GEMM, the combination of lorlatinib with chemotherapy demonstrated a synergistic effect. researchgate.netnih.gov Furthermore, in an ALK-amplified neuroblastoma PDX model, significant tumor growth inhibition was observed, particularly in tumors with high ALK expression. nih.govresearchgate.netnih.gov These models are also being used to test novel combination strategies, such as with FGFR inhibitors. biorxiv.org

Non-Small Cell Lung Cancer (NSCLC): PDX models derived from NSCLC patients who have developed resistance to lorlatinib have been established. nih.gov These "living avatars" are crucial for studying the complex biological mechanisms of acquired resistance and for testing new therapeutic approaches in a setting that reflects the clinical scenario.

ALK-Positive Large B-Cell Lymphoma: In PDX models of this rare lymphoma, lorlatinib treatment resulted in marked tumor regression, highlighting its potential efficacy beyond lung cancer and neuroblastoma. researchgate.net

Assessment of Tumor Growth Inhibition and Regression in Murine Models

The antitumor activity of lorlatinib has been consistently demonstrated in various murine models, showing both inhibition of tumor growth and induction of tumor regression.

In a PDX model of ALK-positive large B-cell lymphoma, treatment with lorlatinib led to a rapid and marked regression of tumors within just four days. researchgate.net Similarly, in xenograft models of anaplastic large cell lymphoma (ALCL), lorlatinib was effective; while a suboptimal dose only controlled tumor growth, a higher dose induced full regression of the tumors. oncotarget.comaacrjournals.org

Studies in neuroblastoma models have shown that lorlatinib's efficacy can be dependent on the specific genetic characteristics of the tumor. For instance, significant growth inhibition was seen in an ALK-amplified PDX model. nih.govresearchgate.net The potency of lorlatinib is further underscored by combination studies. In one neuroblastoma PDX model, the combination of lorlatinib with the MDM2 inhibitor idasanutlin (B612072) led to complete tumor regression and significantly delayed any subsequent tumor regrowth. nih.govnih.gov

| Cancer Type | Model | Treatment | Observed Effect | Source |

|---|---|---|---|---|

| ALK+ Large B-Cell Lymphoma | PDX | Lorlatinib | Marked tumor regression | researchgate.net |

| Anaplastic Large Cell Lymphoma (ALCL) | Xenograft | Lorlatinib (higher dose) | Full tumor regression | aacrjournals.org |

| ALK-amplified Neuroblastoma | PDX | Lorlatinib | Significant growth inhibition | nih.govresearchgate.net |

| ALK-amplified Neuroblastoma | PDX | Lorlatinib + Idasanutlin | Complete tumor regression and delayed regrowth | nih.govnih.gov |

| Anaplastic Large Cell Lymphoma (ALCL) | Xenograft | Lorlatinib + Temsirolimus | Almost complete tumor regression | oncotarget.com |

Monitoring of Resistance Evolution in Animal Models

A critical aspect of preclinical research is to understand how tumors evolve to become resistant to therapy. In vivo models are invaluable for this purpose. By treating tumor-bearing mice with lorlatinib over extended periods, often with escalating doses in response to tumor relapse, researchers can mimic the clinical development of acquired resistance. aacrjournals.orgresearchgate.net

In studies using ALCL xenografts, this approach led to the development of lorlatinib-resistant tumors. aacrjournals.orgresearchgate.net Subsequent genetic analysis of these resistant tumors revealed the emergence of new mutations within the ALK gene itself. These "on-target" resistance mutations interfere with lorlatinib's ability to bind to and inhibit the ALK protein.

| ALK Mutation | Frequency in Study | Significance | Source |

|---|---|---|---|

| N1178H | 5/10 mice | Recurrent mutation found in resistant xenografts. | aacrjournals.org |

| G1269A | 4/10 mice | Became more frequent at higher lorlatinib doses, suggesting a key role in high-level resistance. | aacrjournals.org |

| G1202R | 3/10 mice | A known refractory mutation for earlier-generation TKIs, also found to emerge under lorlatinib pressure. | aacrjournals.org |

| L1196M | 2/10 mice | Another gatekeeper mutation contributing to resistance. | aacrjournals.orgresearchgate.net |

Notably, in some resistant tumors, no new ALK mutations were found. This points to the activation of "bypass tracks," where the cancer cell finds alternative signaling pathways to promote its growth, rendering it independent of ALK signaling. aacrjournals.orgresearchgate.net Pathways such as PI3K/AKT and RAS/MAPK have been implicated in these ALK-independent resistance mechanisms. aacrjournals.orgresearchgate.net

Intracranial Efficacy in Preclinical Brain Metastasis Models

A key advantage of lorlatinib is its ability to cross the blood-brain barrier (BBB) and treat or prevent brain metastases, a common site of disease progression in ALK-positive NSCLC. dovepress.comtheoncologynurse.comsaspublishers.com This property was engineered into the molecule and validated in preclinical models. Lorlatinib exhibits a low affinity for efflux transporters like P-glycoprotein (P-gp), which are proteins at the BBB that actively pump many drugs out of the brain. biologists.com

Preclinical studies in mouse xenograft models of EML4-ALK-positive tumors confirmed that lorlatinib achieves effective concentrations in the brain and exerts significant antitumor activity against intracranial lesions. saspublishers.com These findings in animal models have been a strong predictor of the substantial intracranial response rates observed in clinical trials, confirming the success of its rational design for CNS penetration. saspublishers.combiologists.comfrontiersin.org

Research on Strategies to Overcome Lorlatinib Resistance

The inevitability of acquired resistance has spurred intensive research into strategies to overcome it. This research primarily focuses on two areas: combining lorlatinib with other drugs and designing the next generation of more potent ALK inhibitors.

Preclinical Evaluation of Combination Therapies in Resistant Models

Once a resistance mechanism is identified, researchers can test combination therapies designed to block both the primary driver (ALK) and the newly activated resistance pathway.

Targeting Bypass Pathways: In NSCLC models where resistance was driven by the activation of the EGFR pathway, adding an EGFR inhibitor like erlotinib successfully restored sensitivity to lorlatinib. aacrjournals.orgresearchgate.net Similarly, for resistance mediated by NF2 loss of function, mTOR inhibitors proved effective in preclinical models. nih.gov

Chemotherapy and Other Targeted Agents: In neuroblastoma, combining lorlatinib with conventional chemotherapy (a regimen of cyclophosphamide, doxorubicin, and vincristine) or with the MDM2 inhibitor idasanutlin showed synergistic antitumor effects in GEMM and PDX models, respectively. nih.govresearchgate.netnih.gov

Novel Combinations: More recent studies are exploring combinations with FGFR inhibitors, which have shown synergy with lorlatinib in both in vitro and in vivo models of neuroblastoma. biorxiv.org In cases characterized by epithelial-mesenchymal transition (EMT), a cellular change associated with drug resistance, the dual inhibition of ALK and SRC was found to be a promising strategy. nih.gov

Rational Design of Next-Generation ALK Inhibitors Targeting Compound Mutations

A particularly challenging form of resistance is the emergence of "compound mutations," where a tumor acquires two or more mutations on the same ALK gene. nih.govnih.gov These mutations can confer a high level of resistance to lorlatinib.

Research is now focused on developing fourth-generation ALK inhibitors specifically designed to overcome these complex mutations. oaepublish.commdpi.com

Lorlatinib Analogs: Scientists have synthesized and tested a panel of lorlatinib analogs, identifying molecules with differential activity against specific compound mutations. For example, one analog, LA7, showed superior efficacy against tumors with an I1171N+D1203N compound mutation, while another, LA9, was more potent against the G1202R+L1196M mutation. nih.gov This suggests that future treatments could be tailored to the specific compound mutation detected in a patient.

Novel Scaffolds: New inhibitors like TPX-0131 and NVL-655 are being developed with novel chemical structures that allow them to bind to the ALK protein in a way that circumvents the structural changes caused by resistance mutations. oaepublish.commdpi.com TPX-0131 is a compact macrocycle designed to overcome G1202R-based compound mutations, while NVL-655 aims to be potent against a broad range of mutations while minimizing side effects by avoiding off-target activity. oaepublish.commdpi.com

This ongoing cycle of clinical observation, preclinical modeling, and rational drug design continues to drive progress in the treatment of ALK-driven cancers, aiming to stay one step ahead of tumor evolution.

Exploration of ALK-Independent Pathway Inhibition

While lorlatinib demonstrates significant potency against ALK-driven cancers, a considerable challenge in its clinical application is the development of resistance through mechanisms that are independent of the ALK signaling pathway. aacrjournals.orgbiorxiv.org These "off-target" resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK, thereby rendering the cancer cells insensitive to lorlatinib's effects. aacrjournals.orgamegroups.org Preclinical research has been pivotal in identifying these bypass pathways and exploring strategies to overcome them, often involving combination therapies.

A prominent ALK-independent resistance mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway . aacrjournals.orgresearchgate.net Studies have shown that in some non-small cell lung cancer (NSCLC) cell lines, resistance to lorlatinib is associated with the hyperactivation of EGFR. aacrjournals.orgonclive.com This activation can be triggered by the production of heparin-binding EGF-like growth factor (HB-EGF), which in turn is induced by c-Jun activation. researchgate.netnih.gov The resulting EGFR signaling can promote cell survival and proliferation, effectively circumventing the ALK inhibition by lorlatinib. researchgate.net Preclinical models have demonstrated that combining lorlatinib with an EGFR inhibitor, such as erlotinib, can restore sensitivity to lorlatinib by blocking this escape route. aacrjournals.orgonclive.com This combination has been shown to suppress downstream survival signals like AKT and ERK more effectively than lorlatinib alone. researchgate.net

Another significant bypass pathway implicated in lorlatinib resistance is the MET signaling pathway . mdpi.comtandfonline.com MET amplification has been observed in a notable percentage of tumor biopsies from patients who have relapsed on next-generation ALK inhibitors, including lorlatinib. mdpi.comaacrjournals.org In preclinical studies, while lorlatinib effectively inhibits ALK phosphorylation, it may fail to suppress downstream signaling through the ERK or PI3K/AKT pathways when MET is amplified. aacrjournals.org This suggests that MET activation can sustain pro-survival signaling despite effective ALK blockade. The combination of lorlatinib with a MET inhibitor, such as crizotinib (which also has ALK inhibitory activity) or more selective MET inhibitors like capmatinib (B1663548) and savolitinib, has been shown to potently suppress both ALK and downstream signaling pathways, leading to inhibited cell proliferation. aacrjournals.orgamegroups.org

The RAS/MAPK pathway is another critical route for ALK-independent resistance. aacrjournals.org RNA sequencing of lorlatinib-resistant cells has revealed significant alterations in this pathway. aacrjournals.org Mutations in key components of this pathway, such as KRAS and NRAS, have been identified in tumors with acquired resistance to lorlatinib. amegroups.orgoaepublish.com The activation of the MAPK pathway can lead to sustained cell proliferation and survival, independent of ALK signaling. oaepublish.com Preclinical investigations are exploring the combination of lorlatinib with MEK inhibitors to counteract this resistance mechanism. amegroups.orgoaepublish.com

Furthermore, research has pointed to the involvement of the PI3K/AKT/mTOR pathway in mediating resistance to lorlatinib. aacrjournals.orgamegroups.org Functional validation through the use of small-molecule inhibitors has confirmed the role of this pathway in lorlatinib resistance. aacrjournals.org Loss-of-function mutations in the tumor suppressor gene NF2 have been identified as a novel bypass mechanism leading to the activation of the mTOR pathway and subsequent resistance to lorlatinib. aacrjournals.orgnih.gov In such cases, the use of mTOR inhibitors has shown promise in overcoming resistance. amegroups.orgaacrjournals.org

Other emerging ALK-independent resistance pathways that have been explored in preclinical settings include the Fibroblast Growth Factor Receptor (FGFR) and AXL signaling pathways. biorxiv.orgalkpositive.org For instance, FGFR2 has been shown to promote resistance to ALK tyrosine kinase inhibitors, and its inhibition acts synergistically with lorlatinib in treating ALK-expressing neuroblastoma in preclinical models. biorxiv.org Similarly, the AXL pathway has been linked to resistance to EGFR-targeted therapies and is being investigated as a potential bypass mechanism in the context of lorlatinib resistance. alkpositive.org

The exploration of these ALK-independent pathways is crucial for the development of effective therapeutic strategies to combat lorlatinib resistance. The preclinical data strongly suggest that combination therapies targeting both ALK and the identified bypass pathways will be essential to improve and prolong the clinical benefit of lorlatinib. biorxiv.orgamegroups.org

Research Findings on ALK-Independent Pathway Inhibition

| Pathway | Key Findings in Preclinical Studies | Potential Combination Therapy | Supporting Evidence |

| EGFR Signaling | Hyperactivation of EGFR, induced by HB-EGF production via c-Jun activation, leads to adaptive resistance. researchgate.netnih.gov | EGFR Inhibitors (e.g., Erlotinib, Afatinib) | aacrjournals.orgresearchgate.netonclive.comalkpositive.org |

| MET Signaling | MET amplification sustains downstream ERK and PI3K/AKT signaling despite ALK inhibition. aacrjournals.org | MET Inhibitors (e.g., Crizotinib, Capmatinib, Savolitinib) | mdpi.comaacrjournals.orgamegroups.org |

| RAS/MAPK Signaling | Mutations in KRAS and NRAS, and alterations in the MAPK pathway are observed in resistant cells. aacrjournals.orgoaepublish.com | MEK Inhibitors (e.g., Binimetinib, Cobimetinib, Trametinib) | aacrjournals.orgamegroups.orgoaepublish.com |

| PI3K/AKT/mTOR Signaling | Alterations in this pathway, including NF2 loss-of-function mutations, confer resistance. aacrjournals.orgaacrjournals.org | mTOR Inhibitors (e.g., Everolimus) | aacrjournals.orgamegroups.orgamegroups.orgaacrjournals.org |

| FGFR Signaling | FGFR2 promotes resistance, and its inhibition shows synergy with lorlatinib in neuroblastoma models. biorxiv.org | FGFR Inhibitors | biorxiv.orgamegroups.org |

| AXL Signaling | AXL pathway activation is a potential bypass mechanism. alkpositive.org | AXL Inhibitors (e.g., Gilteritinib) | alkpositive.org |

Metabolic Stability and Deuterium Isotope Effects in Preclinical Models

In Vitro Hepatic Metabolism Research of Lorlatinib (B560019)

The liver is the primary site of metabolism for many xenobiotics, including lorlatinib. In vitro studies using human liver preparations have been instrumental in elucidating the metabolic pathways of this drug.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8, CYP2C19, CYP3A5) and UGT Enzymes (e.g., UGT1A4, UGT1A3)

The metabolism of lorlatinib is complex, involving both oxidation and glucuronidation. In vitro data indicate that lorlatinib is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4). researchgate.netnih.gov Minor contributions to its metabolism are also made by other CYP and UGT enzymes, including CYP2C8, CYP2C19, CYP3A5, and UGT1A3. researchgate.netnih.gov The involvement of multiple enzymes in its metabolic clearance suggests a robust but potentially variable metabolic profile in the patient population.

Identification and Characterization of Oxidative Cleavage Metabolites (e.g., PF-06895751)

The primary metabolic pathway for lorlatinib involves oxidative cleavage of the amide and aromatic ether bonds. nih.gov This process leads to the formation of a major circulating metabolite in human plasma, identified as PF-06895751. researchgate.netresearchgate.net This benzoic acid derivative is considered pharmacologically inactive. researchgate.netnih.gov In human studies, this metabolite accounted for 21% of the circulating radioactivity following administration of radiolabeled lorlatinib. nih.gov

Deuterium's Impact on Metabolic Pathways and Rate Constants

Lorlatinib-d3, known as Deulorlatinib (TGRX-326), is a deuterated analog of lorlatinib. researchgate.netnih.gov Specifically, it features a deuterium (B1214612) switch at the N-methyl group of the pyrazole (B372694) moiety. researchgate.net Preclinical investigations have indicated that this selective deuteration imparts high metabolic stability to the molecule. researchgate.net

The substitution of hydrogen with deuterium at a metabolic soft spot, such as the N-methyl group, can significantly alter the rate of metabolism due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This can lead to a slower rate of metabolic reactions, such as N-demethylation, which is a common pathway for many drugs. Consequently, deuterated compounds may exhibit a longer half-life and altered metabolic profile compared to their non-deuterated counterparts.

While preclinical studies on Deulorlatinib have reported favorable pharmacokinetic features and high metabolic stability, specific quantitative data on the impact of deuterium on metabolic pathways and comparative rate constants with lorlatinib are contained within supplementary materials of published clinical trials and are not publicly available in the reviewed literature. researchgate.net

Drug-Drug Interaction Research in Preclinical Systems

Given that lorlatinib is a substrate and a modulator of various drug-metabolizing enzymes and transporters, its potential for drug-drug interactions (DDIs) has been extensively studied in preclinical systems.

In Vitro Assessment of Lorlatinib's Potential as a CYP Inducer (e.g., CYP3A, CYP2B6) and Inhibitor (e.g., CYP3A)

In vitro studies have revealed that lorlatinib has a dual effect on CYP3A enzymes; it acts as both a time-dependent inhibitor and an inducer. tandfonline.com The net effect observed in vivo is induction of CYP3A. tandfonline.com This auto-induction leads to an increase in its own clearance with multiple dosing. researchgate.net

Furthermore, lorlatinib has been shown to be an inducer of CYP2B6. patsnap.com Co-administration of lorlatinib with bupropion, a CYP2B6 substrate, resulted in a decrease in bupropion's plasma exposure. researchgate.net In vitro findings also indicate that lorlatinib may inhibit CYP2C9. patsnap.com

Comparative Metabolic Profiling of this compound and Non-Deuterated Lorlatinib in Preclinical Systems

The metabolism of non-deuterated lorlatinib is well-characterized. It is primarily metabolized in the liver by CYP3A4 and UGT1A4 enzymes. wikipedia.orgdrugbank.commdpi.com The main metabolic pathway involves oxidative cleavage of the amide and aromatic ether bonds, which results in the formation of a major, but pharmacologically inactive, circulating metabolite known as M8 (a benzoic acid derivative). nih.govnih.govdrugbank.comnih.gov

The metabolic profile of this compound is deliberately engineered to be different. The deuteration at the N-methyl group of the pyrazole is intended to specifically hinder N-demethylation, a key metabolic reaction catalyzed by CYP enzymes. researchgate.net By fortifying this metabolic soft spot, this compound is expected to exhibit a reduced rate of degradation along this pathway.

This modification would likely result in a lower systemic exposure to metabolites formed through the N-demethylation process compared to the administration of an equivalent dose of standard lorlatinib. Preclinical studies for deulorlatinib (TGRX-326) confirmed that this structural modification leads to higher stability. researchgate.net Consequently, in preclinical systems, one would anticipate observing a higher ratio of parent compound (this compound) to its specific N-desmethyl metabolite when compared directly with the metabolic profile of non-deuterated lorlatinib.

Table 2: Comparative Metabolic Profile in Preclinical Systems (Expected)

| Compound | Site of Deuteration | Primary Metabolic Enzymes | Major Metabolites (from parent) | Expected Impact of Deuteration |

| Lorlatinib | N/A | CYP3A4, UGT1A4 wikipedia.orgnih.govdrugbank.com | M8 (inactive benzoic acid metabolite via oxidative cleavage), other oxidative and glucuronidated metabolites. nih.govdrugbank.com | N/A |

| This compound | N-methyl (CD3) group on the pyrazole ring. researchgate.net | CYP3A4, UGT1A4 (Hypothesized) | Expected to have the same portfolio of metabolites, including M8. | Reduced rate of formation for metabolites resulting from N-demethylation at the pyrazole ring due to the kinetic isotope effect. researchgate.net |

Analytical Characterization and Quantification in Research Matrices Using Lorlatinib D3

Development and Validation of LC-MS/MS Methods for Lorlatinib-d3

The development of robust LC-MS/MS assays for Lorlatinib (B560019) quantification is intrinsically linked to the use of a suitable internal standard, with this compound being an ideal choice. These methods are meticulously validated to ensure reliability and reproducibility for analyzing complex biological samples.

A crucial first step in the analytical process is the effective isolation of the analyte and internal standard from the complex biological matrix. For Lorlatinib and this compound, protein precipitation is the most common and efficient sample preparation technique. uu.nl This method is favored for its simplicity and effectiveness in removing interfering macromolecules like proteins. mdpi.com

The procedure typically involves the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to a small volume of the biological sample (e.g., plasma, serum, or tissue homogenate). uu.nlresearchgate.netnih.gov The ratio of solvent to sample is often 3:1 or greater to ensure complete protein denaturation. mdpi.comsigmaaldrich.com Following the addition of the solvent, the mixture is vortexed and then centrifuged at high speed. This process results in a solid pellet of precipitated proteins, leaving the analyte (Lorlatinib) and the internal standard (this compound) in the clear supernatant. This supernatant can then be directly injected into the LC-MS/MS system or undergo further steps like evaporation and reconstitution in the mobile phase. mdpi.com

Research studies have successfully applied this technique to small sample volumes, such as 10 µL of mouse plasma, which is particularly advantageous in preclinical research where sample availability is limited. uu.nlresearchgate.net

Table 1: Summary of Sample Preparation Techniques for Lorlatinib Analysis

| Parameter | Description | Source(s) |

| Technique | Protein Precipitation | uu.nlmdpi.com |

| Precipitating Agents | Acetonitrile, Methanol | uu.nlresearchgate.netnih.gov |

| Typical Matrices | Mouse Plasma, Human Plasma, Serum, Tissue Homogenates | researchgate.netnih.govresearchgate.neteur.nl |

| Key Steps | Addition of organic solvent, vortexing, centrifugation | researchgate.net |

| Advantage | Simple, efficient removal of proteins, suitable for small sample volumes | uu.nlmdpi.com |

Effective chromatographic separation is essential to distinguish Lorlatinib and this compound from other endogenous components of the matrix, thereby reducing potential ion suppression and improving analytical sensitivity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach. ijrpr.comnih.gov

The optimization of this separation involves careful selection of the stationary and mobile phases.

Stationary Phase (Column): C18 columns are widely employed due to their hydrophobicity, which provides good retention for compounds like Lorlatinib. nih.govresearchgate.net Specific columns mentioned in validated methods include HyPURITY® C18, Acquity UPLC® BEH C18, and polar embedded octadecyl silica (B1680970) columns. uu.nlresearchgate.neteur.nlnih.gov

Mobile Phase: A gradient elution is typically used, where the proportion of organic solvent is increased over the course of the analytical run. The mobile phase usually consists of an aqueous component and an organic component (methanol or acetonitrile). researchgate.netnih.gov To improve peak shape and ionization efficiency, additives are incorporated into the aqueous phase, with 0.1% formic acid being very common. uu.nlresearchgate.netnih.govresearchgate.net Other additives like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are also used. eur.nlnih.govresearchgate.net

Flow Rate: The flow rate of the mobile phase through the column is generally maintained between 0.350 and 1.0 mL/min. uu.nlresearchgate.netnih.govijrpr.com

Table 2: Typical Chromatographic Conditions for Lorlatinib Analysis

| Parameter | Description | Source(s) |

| Technique | Reversed-Phase Liquid Chromatography (RP-LC) | ijrpr.comnih.gov |

| Column Type | C18 (e.g., HyPURITY, Acquity BEH, Polaris) | uu.nlresearchgate.neteur.nlnih.gov |

| Mobile Phase A (Aqueous) | Water with 0.1% Formic Acid or Ammonium Acetate/Formate Buffer | researchgate.netnih.goveur.nlnih.gov |

| Mobile Phase B (Organic) | Methanol or Acetonitrile | researchgate.netnih.goveur.nl |

| Elution Mode | Gradient | researchgate.netnih.goveur.nlnih.gov |

| Flow Rate | 0.350 - 1.0 mL/min | uu.nlresearchgate.netnih.govijrpr.com |

Tandem mass spectrometry provides the high degree of sensitivity and specificity required for quantitative bioanalysis. A triple quadrupole mass spectrometer is typically used for this purpose. nih.govresearchgate.net

The key parameters for detection are:

Ionization: Electrospray ionization (ESI) in the positive ion mode (ESI+) is universally used, as it efficiently generates protonated molecular ions [M+H]⁺ for Lorlatinib and its deuterated standard. researchgate.netnih.goveur.nl

Detection Mode: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. uu.nlresearchgate.net MRM is a highly selective technique where a specific precursor ion is isolated in the first quadrupole, fragmented in the collision cell, and a specific product ion is detected in the third quadrupole. nih.gov This process drastically reduces background noise and enhances the signal-to-noise ratio. taylorandfrancis.com

Mass Transitions (m/z): For Lorlatinib, the precursor ion [M+H]⁺ is monitored at m/z 407.28. researchgate.netnih.gov Following collision-induced dissociation, a prominent product ion at m/z 228.09 is monitored for quantification. researchgate.net For the internal standard, this compound, the precursor ion [M+H]⁺ would have a mass-to-charge ratio approximately 3 Daltons higher (at m/z ~410.3) due to the replacement of three protons with deuterons. It is designed to yield the same or a chemically similar product ion as the unlabeled analyte, allowing for parallel and comparable detection.

Table 3: Optimized Mass Spectrometric Parameters for Lorlatinib

| Parameter | Setting for Lorlatinib | Principle for this compound | Source(s) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ | researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM | uu.nlresearchgate.netnih.gov |

| Precursor Ion (Q1) | m/z 407.28 [M+H]⁺ | m/z ~410.3 [M+D3+H]⁺ | researchgate.netnih.govacanthusresearch.com |

| Product Ion (Q3) | m/z 228.09 (for quantification) | m/z 228.09 (or similar stable fragment) | researchgate.net |

| Collision Gas | Argon | Argon | researchgate.neteur.nl |

Application of this compound as an Internal Standard in Quantitative Assays

The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays for Lorlatinib. The use of a SIL-IS is considered the gold standard in bioanalysis by mass spectrometry. crimsonpublishers.comscispace.com

The fundamental advantage of using this compound is its chemical and physical similarity to the unlabeled Lorlatinib analyte. acanthusresearch.com Because the deuterium-labeled standard has nearly identical properties, it co-elutes with the analyte during chromatography and behaves similarly during sample extraction and ionization. acanthusresearch.comscispace.com This allows this compound to effectively compensate for any variability that may occur during the analytical process, such as incomplete sample recovery or matrix effects (ion suppression or enhancement in the MS source). crimsonpublishers.comnih.gov

The highly accurate and precise LC-MS/MS methods developed using this compound as an internal standard are essential for conducting preclinical pharmacokinetic (PK) research in animal models. uu.nlnih.gov These studies are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

In a typical mouse PK study, Lorlatinib is administered to the animals, and small blood samples are collected at various time points. researchgate.netresearchgate.net The concentration of Lorlatinib in the resulting plasma, as well as in homogenates of tissues like the liver or kidney, is then precisely measured using the validated LC-MS/MS assay. researchgate.netnih.gov The use of this compound ensures that the concentration data are reliable, even with the small and complex samples obtained from mice.

This time-course data allows for the calculation of key pharmacokinetic parameters. For example, a study in mice that received an oral dose of Lorlatinib successfully used an LC-MS/MS method with an internal standard to determine these values. nih.gov

Table 4: Example Pharmacokinetic Parameters of Lorlatinib in Mice Determined by LC-MS/MS

| Parameter | Value (Mean ± SD) | Definition | Source(s) |

| Cmax | 2,705.683 ± 539.779 µg/L | Maximum observed plasma concentration | nih.gov |

| Tmax | 0.625 ± 0.231 h | Time at which Cmax is reached | nih.gov |

| Tissue Distribution | Highest concentration found in the liver, followed by the stomach and kidney | The relative distribution of the compound in different body tissues | researchgate.netnih.gov |

Physiologically Based Pharmacokinetic Pbpk Modeling in Research

Development of PBPK Models for Lorlatinib (B560019) in Preclinical Species

The development of PBPK models for lorlatinib in preclinical species, such as mice and rats, is a foundational step in understanding its pharmacokinetic profile. These models are constructed using a "bottom-up" approach, integrating a variety of data inputs to simulate the drug's behavior in vivo.

Key parameters required for building a lorlatinib PBPK model include:

Physicochemical Properties: Molecular weight, lipophilicity (logP), and acid dissociation constant (pKa) of lorlatinib.

In Vitro ADME Data: Information on metabolic pathways, primarily through cytochrome P450 (CYP) enzymes like CYP3A4 and UGT1A4, which are known to metabolize lorlatinib. drugbank.comnih.gov Data on plasma protein binding (lorlatinib is approximately 66% bound to plasma proteins) and blood-to-plasma ratio are also crucial inputs. drugbank.com

Preclinical Physiological Data: Species-specific physiological parameters such as organ volumes, blood flow rates, and tissue composition for the animal model (e.g., mouse, rat) are incorporated.

Researchers utilize this information to create a multi-compartment model representing different organs and tissues connected by blood flow. The model equations describe the rate of drug transfer into and out of these compartments. Validation is a critical step, where the model's predictions are compared against actual pharmacokinetic data obtained from preclinical studies. For instance, a compartmental population pharmacokinetic model was successfully used to analyze data from genetically modified mouse experiments, providing insights into the specific effects of clearance and bioavailability on lorlatinib's exposure. nih.gov This iterative process of model building, simulation, and refinement allows for a mechanistic understanding of lorlatinib's pharmacokinetics. sci-hub.se

Prediction of Tissue Distribution and Blood-Brain Barrier Penetration in Research Models

A significant advantage of PBPK modeling is its ability to predict the distribution of a drug to various tissues, including the central nervous system (CNS). Lorlatinib was specifically designed to be highly brain-penetrant, and PBPK models are instrumental in quantifying this characteristic. nih.govnih.gov These models simulate the partitioning of lorlatinib from the blood into different tissues, with a particular focus on crossing the blood-brain barrier (BBB).

The model's predictive power for CNS penetration has been demonstrated to align well with observed data. researchgate.net Such models can estimate key parameters like the brain tissue partition coefficient, which quantifies the extent of drug distribution into the brain.

Research has shown that lorlatinib's ability to penetrate the BBB is not solely due to its physicochemical properties but also involves the modulation of the barrier itself. Studies in rat models have revealed that lorlatinib administration can increase the permeability of the BBB. scinews.uznih.gov The proposed mechanism involves the downregulation of several key genes that regulate the integrity of the tight junctions between the endothelial cells of the BBB. scinews.uznih.gov

SPP1 (Secreted Phosphoprotein 1): Lorlatinib has been shown to inhibit the expression of the SPP1 gene in BBB cells. nih.govsymeres.com

VEGF (Vascular Endothelial Growth Factor) and TGF-β (Transforming Growth Factor-beta): The downregulation of SPP1 leads to a subsequent reduction in VEGF and TGF-β. nih.govsymeres.com

Claudin: The inhibition of these signaling molecules ultimately results in the downregulation of tight junction proteins like Claudin, leading to a reduction in the number of tight junctions and thereby increasing the BBB's permeability. scinews.uznih.gov

This active modulation of the BBB contributes significantly to the high intracranial concentrations achieved by lorlatinib. scinews.uz

The validation of a PBPK model's accuracy relies on comparing its predictions with experimentally measured drug concentrations. For lorlatinib, studies have demonstrated a strong correlation between the model-predicted brain and blood concentrations and those observed in mouse models. scinews.uz

One study successfully used a PBPK model to describe lorlatinib concentrations in both blood and brain tissue in mice, yielding a brain tissue partition coefficient of 0.7. scinews.uz Another PBPK modeling study that simulated concentrations in cerebrospinal fluid (CSF), a surrogate for brain tissue fluid, found that its predictions aligned well with clinically observed data. researchgate.net

| Compound | Predicted CSF Trough Concentration (ng/mL) | Mean Observed CSF Trough Concentration (ng/mL) | Reference |

|---|---|---|---|

| Lorlatinib | 63.0 | 86.5 | researchgate.net |

This close agreement between predicted and observed values builds confidence in the PBPK model's ability to accurately simulate lorlatinib's distribution into the CNS.

Integration of Deuterated Analog Data into PBPK Models

While no specific studies detailing the integration of Lorlatinib-d3 data into PBPK models are publicly available, the use of deuterated analogs is a well-established strategy in pharmacokinetic research to refine such models. This compound is a stable isotope-labeled version of lorlatinib where three hydrogen atoms have been replaced with deuterium (B1214612). This modification is invaluable for metabolic studies.

The primary rationale for using a deuterated analog like this compound is to investigate the kinetic isotope effect (KIE) . wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, if a C-H bond is broken during a rate-limiting step of metabolism (e.g., by a CYP450 enzyme), replacing hydrogen with deuterium can significantly slow down the reaction rate at that specific site. symeres.comwikipedia.org

Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4. drugbank.comnih.gov By conducting comparative pharmacokinetic studies with both lorlatinib and this compound, researchers can achieve the following:

Refine Model Parameters: This quantitative data on metabolic clearance is a critical input for PBPK models. By incorporating data from deuterated analog studies, the metabolic parameters within the PBPK model can be defined with much greater accuracy.

Improve Predictive Accuracy: A PBPK model refined with data from stable isotope-labeled analogs will have enhanced predictive power. It can more accurately simulate the pharmacokinetics of the parent drug across different physiological conditions or in the presence of drug-drug interactions affecting specific metabolic enzymes.

In essence, while lorlatinib PBPK models are developed using standard in vitro and preclinical data, their precision can be substantially improved by integrating empirical data from studies using deuterated analogs like this compound, which provide a more detailed and quantitative understanding of the drug's metabolic fate. symeres.commetsol.com

Future Directions and Translational Research Perspectives

Novel Research Applications of Lorlatinib-d3 in Chemical Biology

Isotopically labeled compounds, such as this compound, are invaluable tools in chemical biology and drug development. The replacement of hydrogen atoms with deuterium (B1214612) can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond. nih.govresearchgate.net This property, along with the mass difference, opens up several research applications.

Deuterium-labeled compounds are frequently used to investigate metabolic pathways, reaction mechanisms, and drug interactions. clearsynth.com In the context of this compound, its primary application would likely be in pharmacokinetic (PK) studies. The use of deuterated drugs can help improve experimental accuracy by overcoming individual differences in drug metabolism. Specifically, this compound can serve as an ideal internal standard for quantitative analysis of Lorlatinib (B560019) in biological samples using mass spectrometry. This allows for precise measurement of the parent drug's concentration, aiding in a better understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. clearsynth.com

Furthermore, co-administering Lorlatinib and this compound can help elucidate the metabolic fate of the drug. By tracking the deuterated and non-deuterated molecules and their metabolites, researchers can gain insights into the sites of metabolism and the enzymes involved, such as cytochrome P450s. clearsynth.comsemanticscholar.org This understanding is crucial for predicting drug-drug interactions and variability in patient response.

Table 1: Potential Research Applications of this compound

| Application Area | Description | Research Benefit |

|---|---|---|

| Pharmacokinetic (PK) Studies | Use as an internal standard in mass spectrometry-based assays to quantify Lorlatinib concentrations in plasma, tissues, and other biological matrices. | Enables highly accurate and precise measurements of drug exposure, crucial for dose-finding studies and understanding ADME properties. |

| Metabolism Studies | Co-administration with non-labeled Lorlatinib to trace the metabolic fate of the drug and identify its metabolites. | Helps in identifying the specific metabolic pathways and enzymes responsible for Lorlatinib's breakdown, which can inform potential drug interactions. clearsynth.comsynmr.in |

| Bioavailability Studies | Used in studies to determine the absolute and relative bioavailability of different formulations of Lorlatinib. | Provides reliable data for optimizing drug delivery and formulation. |

| Target Engagement and Occupancy | Can be used in advanced imaging techniques or quantitative proteomics to measure the binding of Lorlatinib to its target kinases (ALK/ROS1) within cells or in vivo. | Offers direct evidence of target engagement and can help correlate drug concentration with therapeutic effect. |

Designing Enhanced Kinase Inhibitors Based on Structural and Mechanistic Insights from Lorlatinib Research

The development of Lorlatinib was a triumph of structure-based drug design, specifically engineered to overcome resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier. digitellinc.comnih.govyoutube.com The macrocyclic structure of Lorlatinib is a key feature that imparts improved metabolic stability and a lower likelihood of being expelled by P-glycoprotein, a common mechanism of drug resistance. nih.gov